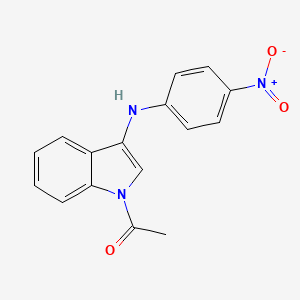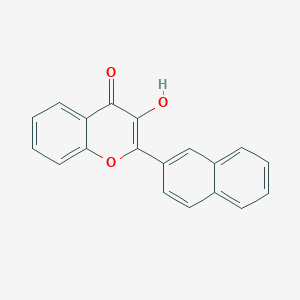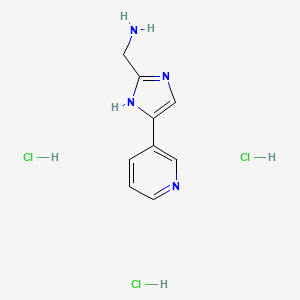
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride typically involves the cyclocondensation of pyridine derivatives with imidazole precursors. One common method includes the use of cyclocondensation reactions, cycloaddition, oxidative cyclization, and transannulation reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the trihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole or pyridine compounds.
Scientific Research Applications
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: A related heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine:
Pyrido[2,3-d]pyrimidin-5-one: A compound with similar structural motifs and applications in drug discovery.
Uniqueness
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13Cl3N4 |
|---|---|
Molecular Weight |
283.6 g/mol |
IUPAC Name |
(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H10N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h1-3,5-6H,4,10H2,(H,12,13);3*1H |
InChI Key |
BALKPGQLUWZVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N2)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


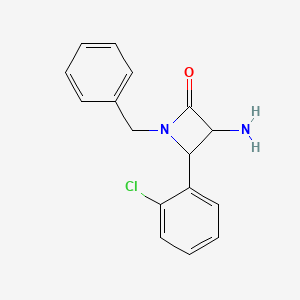
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)

![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
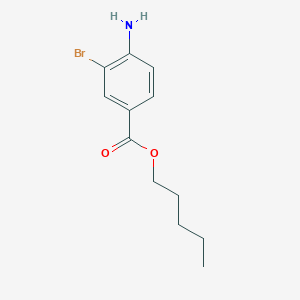
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

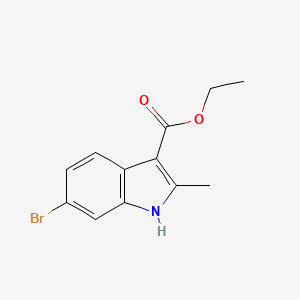
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
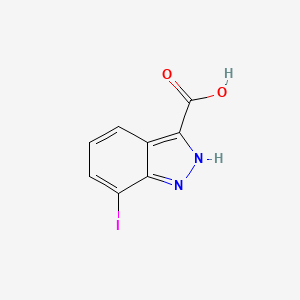
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)
